molecular formula C14H17N3O2S B6998301 N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide

Cat. No.: B6998301
M. Wt: 291.37 g/mol
InChI Key: WPAOWVXBPGFWMR-STQMWFEESA-N
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Description

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide is a complex organic compound characterized by its unique cyclopropyl and imidazole structures

Properties

IUPAC Name

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-14(2)12(10-6-4-3-5-7-10)13(14)17-20(18,19)11-8-15-9-16-11/h3-9,12-13,17H,1-2H3,(H,15,16)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAOWVXBPGFWMR-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1NS(=O)(=O)C2=CN=CN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1NS(=O)(=O)C2=CN=CN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring, introduction of the phenyl group, and subsequent attachment of the imidazole and sulfonamide groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium azide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and imidazole groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-4-sulfonamide
  • N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-6-sulfonamide

Uniqueness

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide is unique due to its specific stereochemistry and the position of the sulfonamide group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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